3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
Description
Contextualization of Butanoic Acid and Pyrrole (B145914) Structural Motifs in Organic Chemistry
The structural backbone of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid is composed of two highly significant chemical motifs: butanoic acid and pyrrole.
Butanoic Acid (Butyric Acid) is a short-chain fatty acid that is a key product of microbial fermentation in the mammalian gut. wikipedia.orgmetwarebio.com In this biological context, it serves as a primary energy source for the cells lining the colon (colonocytes) and is crucial for maintaining intestinal health. metwarebio.comnih.gov Beyond its metabolic role, butanoic acid and its derivatives are subjects of intense research for their potential therapeutic effects. They are known to act as histone deacetylase (HDAC) inhibitors, a mechanism that can influence gene expression and is being explored for the treatment of conditions like colorectal cancer and hemoglobinopathies. nih.govnih.gov Its derivatives are also investigated as potential antiviral agents. biointerfaceresearch.com
The Pyrrole Motif is a five-membered aromatic heterocycle containing a nitrogen atom. This ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active natural products and synthetic drugs. nih.govrsc.orgresearchgate.netbenthamdirect.comnbinno.com For instance, the core of heme in hemoglobin and chlorophyll in plants contains a substituted pyrrole macrocycle. nbinno.com In pharmaceuticals, the pyrrole ring is a component of drugs with antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netbenthamdirect.comnih.gov Its versatility allows it to interact with various biological targets, making it a frequent choice for the design of new therapeutic agents. rsc.orgresearchgate.net
Theoretical Significance of N-substituted Butanoic Acid Derivatives in Chemical Synthesis and Biological Hypothesis Generation
The specific structure of this compound, where the pyrrole ring is attached to the butanoic acid chain via its nitrogen atom, places it within the broad class of N-substituted carboxylic acid derivatives. The synthesis of such derivatives is a cornerstone of modern drug discovery and chemical biology.
In chemical synthesis, attaching different groups to the nitrogen atom of an amino acid or the nitrogen of a heterocycle linked to a carboxylic acid is a common strategy to create a library of new chemical entities. This allows chemists to systematically alter the molecule's properties, such as its size, polarity, and three-dimensional shape, to explore structure-activity relationships (SAR). For example, research into N-substituted-β-amino acid derivatives has been undertaken to generate compounds with potential antimicrobial activity. nih.govmdpi.com
From a theoretical standpoint, the generation of these derivatives is crucial for forming and testing biological hypotheses. Before synthesis, computational methods such as Density Functional Theory (DFT) and molecular docking are often employed to model how these new molecules might interact with biological targets like enzymes or receptors. biointerfaceresearch.comresearchgate.net These in silico studies help predict the potential stability, reactivity, and bioactivity of designed butanoic acid derivatives, guiding synthetic efforts toward compounds with a higher probability of success and generating new hypotheses about the molecular features required for a specific biological effect. biointerfaceresearch.comresearchgate.net
Overview of Academic Research Trajectories for this compound and Related Structures
While specific research on this compound itself is limited, the academic trajectory for related structures follows a well-defined path characteristic of medicinal chemistry research. The primary goal is to synthesize novel analogues and evaluate them for various biological activities.
The research generally involves:
Synthesis of Analogues: Chemists create variations of the parent structure. This can involve adding different substituents to the pyrrole ring, changing the length or branching of the butanoic acid chain, or altering the position of the linkage between the two motifs.
Structural Characterization: Once synthesized, the precise chemical structure of each new compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.net
Biological Evaluation: The synthesized compounds are then screened for a wide range of biological activities. Depending on the design of the molecule, this could include testing for antimycobacterial, insecticidal, or enzyme inhibitory effects. nih.govresearchgate.net
This trajectory is evident in the literature for compounds structurally related to this compound. For instance, researchers have synthesized and characterized compounds such as 3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid and 3-[(4-Bromo-1-methyl-1H-pyrrol-2-ylcarbonyl)amino]propanoic acid to explore their potential as bioactive agents. scbt.comresearchgate.net Other related structures investigated include different isomers or derivatives where the core pyrrole-butanoic acid linkage is maintained but other functional groups are altered. wiley-vch.de This body of work indicates a sustained academic interest in exploring the chemical and biological potential of combining pyrrole and butanoic acid scaffolds.
Table 2: Examples of Related Pyrrole-Carboxylic Acid Structures in Chemical Research
Click to expand
| Compound Name | Molecular Formula | Context of Research |
|---|---|---|
| 3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid scbt.com | C10H13N3O5 | Investigated as a research chemical. |
| 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid wiley-vch.de | C9H11NO4 | Synthesized as a chemical intermediate. |
| 3-[(4-Bromo-1-methyl-1H-pyrrol-2-ylcarbonyl)amino]propanoic acid researchgate.net | C9H11BrN2O3 | Synthesized and structurally characterized. |
| 4,4,4-trifluoro-3-aryl-3-(1H-pyrrol-1-yl)methylbutanoic acid methyl esters | Varies with aryl group | Synthesized as intermediates for more complex heterocyclic systems. |
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-pyrrol-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWLRFHCZBAAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methyl 2 1h Pyrrol 1 Yl Butanoic Acid and Its Analogues
Stereoselective Synthesis Approaches towards Chiral Butanoic Acid Derivatives
The stereoselective synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid hinges on the effective control of two key stereocenters: the C2 position of the butanoic acid moiety and the newly formed C-N bond upon pyrrole (B145914) substitution. This section delves into enantioselective and diastereoselective strategies to achieve high stereochemical purity.
Enantioselective Routes to the 2-substituted Butanoic Acid Moiety
The establishment of the chiral center at the C2 position of the butanoic acid is a critical first step. Several methodologies can be employed to generate enantioenriched 2-halobutanoic acid derivatives, which are key precursors for the subsequent N-alkylation of pyrrole.
One prominent approach involves the use of chiral auxiliaries . Evans' oxazolidinone auxiliaries, for instance, have been widely used for the diastereoselective alkylation of enolates. In this method, the N-acylated oxazolidinone, derived from a chiral amino alcohol, directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid or its derivative.
Another powerful strategy is asymmetric catalysis . Transition metal catalysts, particularly those based on copper, palladium, and rhodium, in conjunction with chiral ligands, can effect the enantioselective α-alkylation of carboxylic acid derivatives. For instance, copper(II)-salen complexes have been utilized in the asymmetric alkylation of enolates derived from α-amino acids, providing a potential route to α,α-disubstituted amino acids with high enantioselectivity. Furthermore, organocatalysis has emerged as a valuable tool for the asymmetric α-functionalization of carbonyl compounds. Chiral amines or phosphoric acids can catalyze the enantioselective α-halogenation or α-alkylation of aldehydes and ketones, which can then be oxidized to the corresponding carboxylic acids.
The following table summarizes some of the key enantioselective methods for the synthesis of 2-substituted butanoic acid precursors.
| Method | Description | Key Reagents/Catalysts | Typical Stereoselectivity |
| Chiral Auxiliary | Diastereoselective alkylation of an enolate derived from a chiral auxiliary-appended butanoic acid. | Evans' oxazolidinones, Oppolzer's sultams | >95% de |
| Asymmetric Catalysis | Enantioselective α-alkylation of a butanoic acid derivative using a chiral catalyst. | Cu(II)-salen complexes, Pd-chiral phosphine (B1218219) complexes | Up to 99% ee |
| Organocatalysis | Enantioselective α-functionalization of a carbonyl precursor using a chiral organocatalyst. | Chiral amines (e.g., proline derivatives), chiral phosphoric acids | Up to 99% ee |
Diastereoselective Control in Pyrrole N-Substitution Reactions
With the chiral 2-substituted butanoic acid moiety in hand, the subsequent N-alkylation of pyrrole must be controlled to achieve the desired diastereomer. The stereochemical outcome of this SN2 reaction is dependent on the stereochemistry of the starting butanoic acid derivative and the reaction conditions.
When a chiral α-halobutanoic acid ester is used as the alkylating agent, the reaction with the pyrrolide anion typically proceeds with inversion of configuration at the chiral center. Therefore, the choice of the enantiomer of the α-halobutanoic acid ester directly determines the stereochemistry of the final product.
To exert further diastereoselective control, particularly when the pyrrole ring itself contains chiral centers, the choice of base, solvent, and temperature becomes crucial. The use of bulky, non-coordinating bases can minimize epimerization of the α-chiral center. Low temperatures are also generally favored to enhance stereoselectivity.
Furthermore, the regioselectivity of pyrrole N-alkylation is a key consideration. While N-alkylation is generally favored over C-alkylation, the use of appropriate reaction conditions, such as the choice of the counter-ion of the pyrrolide and the solvent, can further enhance the selectivity for the desired N-substituted product.
Novel Reaction Pathways for Pyrrole N-Alkylation and Butanoic Acid Functionalization
Beyond classical SN2 reactions, modern synthetic chemistry offers a range of novel methodologies for the construction of the C-N bond between the pyrrole ring and the butanoic acid moiety, as well as for the subsequent modification of the carboxylic acid chain.
Transition-Metal Catalyzed Couplings for N-Alkylation
Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the N-alkylation of pyrroles is no exception. Palladium and copper-based catalytic systems are particularly effective for this transformation, often allowing for milder reaction conditions and broader substrate scope compared to traditional methods.
Palladium-catalyzed N-alkylation has been demonstrated to be effective for the coupling of pyrroles with various alkyl halides. These reactions typically involve an oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the pyrrolide anion and reductive elimination to afford the N-alkylated pyrrole and regenerate the catalyst. The use of specific phosphine ligands is often crucial for achieving high catalytic activity and selectivity.
Copper-catalyzed N-alkylation , often referred to as the Ullmann condensation, provides another powerful tool for this transformation. While traditionally requiring harsh reaction conditions, modern copper-catalyzed systems, often employing diamine or other nitrogen-based ligands, can facilitate the N-alkylation of pyrroles under significantly milder conditions. These methods have shown promise in the coupling of pyrroles with a range of alkyl halides, including secondary halides.
The table below provides a comparison of these two prominent transition-metal catalyzed N-alkylation methods.
| Catalyst System | Typical Substrates | Ligands | Advantages |
| Palladium | Alkyl bromides, iodides | Phosphine ligands (e.g., Xantphos) | Mild reaction conditions, high functional group tolerance |
| Copper | Alkyl bromides, iodides | Diamine ligands, phenanthrolines | Lower cost of catalyst, effective for a broad range of heterocycles |
Functional Group Transformations of the Butanoic Acid Chain
Once the this compound framework is established, the carboxylic acid functionality can be further transformed to generate a variety of analogues. Standard organic transformations can be employed, with care taken to ensure compatibility with the potentially sensitive pyrrole ring.
Esterification of the carboxylic acid can be achieved under standard conditions, such as Fischer esterification or by reaction with an alkyl halide in the presence of a base. Amide formation can be accomplished by activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC) followed by the addition of an amine. Reduction of the carboxylic acid to the corresponding alcohol can be performed using reducing agents like lithium aluminum hydride or borane.
It is important to consider the potential for side reactions involving the pyrrole ring during these transformations. For instance, strongly acidic conditions can lead to polymerization of the pyrrole. Therefore, milder reaction conditions and the use of protecting groups for the pyrrole nitrogen may be necessary in some cases.
Efficient Multicomponent Reaction Strategies for Analog Development
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid synthesis of complex molecules from simple starting materials in a single synthetic operation. For the development of analogues of this compound, MCRs that can assemble the pyrrole ring and incorporate a functionalized side chain are of particular interest.
The Ugi four-component reaction (Ugi-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By carefully selecting the starting materials, it is possible to generate structures that are analogous to the target molecule. For instance, a pyrrole-containing aldehyde or amine could be used as one of the components, leading to the incorporation of the pyrrole moiety into the final product. Subsequent modifications of the Ugi product could then yield the desired butanoic acid side chain.
The Passerini three-component reaction (Passerini-3CR) , involving an aldehyde, a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. Similar to the Ugi reaction, the use of a pyrrole-functionalized starting material can lead to the formation of pyrrole-containing analogues.
These MCRs provide a highly convergent and atom-economical approach to generating libraries of compounds for structure-activity relationship studies. The ability to vary four or three components independently allows for the rapid exploration of a large chemical space.
The following table lists the key components of the Ugi and Passerini reactions.
| Reaction | Components | Product |
| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |
| Passerini-3CR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide |
Exploration of Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide array of chemical compounds, including this compound. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. orientjchem.orgorientjchem.org The application of these principles to the synthesis of the target molecule and its analogues involves exploring alternative reaction conditions, solvents, and catalytic systems.
Key green chemistry strategies that hold promise for the synthesis of this compound include the use of microwave irradiation, multicomponent reactions (MCRs), employment of environmentally benign solvents and catalysts, and in some cases, catalyst and solvent-free reaction conditions. researchgate.netrsc.orgrsc.org
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. pensoft.netresearchgate.net For the synthesis of pyrrole derivatives, microwave irradiation can significantly accelerate classical reactions like the Paal-Knorr synthesis. acs.orgresearchgate.net It is conceivable that a synthetic route to this compound involving a pyrrole formation step could be significantly optimized by transitioning from conventional heating to microwave energy. This would not only reduce energy consumption but also potentially minimize the formation of side products.
Multicomponent reactions (MCRs) are another cornerstone of green synthesis, as they enhance atom economy and procedural simplicity by combining three or more reactants in a single step. bohrium.comrsc.org The development of an MCR for this compound could streamline its synthesis, thereby reducing the number of unit operations, solvent usage, and waste generation associated with multi-step syntheses. orientjchem.org
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or deep eutectic solvents (DES). bohrium.com The Paal-Knorr reaction, a common method for pyrrole synthesis, has been successfully performed in water and DES, demonstrating the feasibility of replacing conventional solvents. bohrium.comacs.org Adopting such green solvents for the synthesis of this compound could significantly improve its environmental profile.
Furthermore, the development of catalyst-free and solvent-free conditions represents a significant advancement in green chemistry. rsc.orgrsc.org Several N-substituted pyrroles have been synthesized in high yields by simply mixing a 1,4-dicarbonyl compound with a primary amine at room temperature without any catalyst or solvent. rsc.orgacs.org Applying this approach to the synthesis of this compound, where the amine precursor would be 2-amino-3-methylbutanoic acid, could offer an exceptionally clean and efficient synthetic route.
The following table provides a comparative overview of a hypothetical traditional synthesis versus a proposed green synthesis for a key step in the formation of a precursor to this compound, highlighting the potential improvements based on green chemistry principles.
| Parameter | Hypothetical Traditional Method | Proposed Green Method | Green Chemistry Advantage |
|---|---|---|---|
| Solvent | Toluene | Water or Deep Eutectic Solvent | Reduced toxicity and environmental impact. |
| Catalyst | Homogeneous acid catalyst (e.g., p-TsOH) | Heterogeneous reusable catalyst or catalyst-free | Easier separation, recyclability, and reduced waste. |
| Energy Source | Conventional heating (reflux) | Microwave irradiation or room temperature | Reduced energy consumption and shorter reaction times. |
| Reaction Time | Several hours | Minutes to a few hours | Increased throughput and energy efficiency. |
| Work-up | Solvent extraction and column chromatography | Simple filtration or direct product isolation | Reduced solvent use and waste generation. |
While biocatalysis is a rapidly advancing field in green chemistry, its specific application to the synthesis of this compound is not yet established in the literature. manchester.ac.uk However, the enzymatic synthesis of α-amino acids and their derivatives is an area of active research and could present future opportunities for a biocatalytic route to this molecule. nih.govnih.gov
Exploration of Derivatives and Structural Modifications of 3 Methyl 2 1h Pyrrol 1 Yl Butanoic Acid
Design and Synthesis of N-substituted Pyrrole-Butanoic Acid Analogues
The synthesis of N-substituted pyrrole-butanoic acid analogues can be achieved through various established methods for N-alkylation of pyrroles. uctm.edu A common approach involves the Paal-Knorr synthesis, which constructs the pyrrole (B145914) ring from a 1,4-dicarbonyl compound and a primary amine. uctm.edu In the context of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid, this would involve reacting a suitable 1,4-dicarbonyl precursor with a substituted aminobutanoic acid derivative.
Alternatively, direct N-substitution of a pre-formed pyrrole ring is a widely used strategy. uctm.edu For instance, the reaction of pyrrole with an appropriate alkyl halide, sulfonyl chloride, or benzoyl chloride in the presence of a base can yield a variety of N-substituted pyrroles. uctm.edu Microwave-assisted synthesis has also been employed to facilitate the condensation of propargyl amines with ethyl vinyl ether to produce pyrrole derivatives. uctm.edu
The choice of substituent on the nitrogen atom can significantly influence the properties of the resulting molecule. Sustainable synthetic methods using biosourced 3-hydroxy-2-pyrones and primary amines have been developed to create N-substituted pyrrole carboxylic acid derivatives, highlighting an environmentally friendly approach to generating molecular diversity. acs.org
Table 1: Synthetic Methods for N-Substituted Pyrroles
| Method | Description | Starting Materials | Key Features |
| Paal-Knorr Synthesis | Condensation reaction to form the pyrrole ring. uctm.edu | 1,4-dicarbonyl compound, primary amine. uctm.edu | Convergent synthesis, allows for diverse amine substituents. uctm.edu |
| Direct N-Alkylation | Substitution reaction on a pre-formed pyrrole ring. uctm.edu | Pyrrole, alkyl halide/sulfonyl chloride/benzoyl chloride, base. uctm.edu | Good yields, regioselective N-substitution. uctm.edu |
| Microwave-Assisted Synthesis | Condensation reaction accelerated by microwave irradiation. uctm.edu | Propargyl amines, ethyl vinyl ether. uctm.edu | Rapid reaction times. uctm.edu |
| Sustainable Synthesis | Reaction using bio-based starting materials. acs.org | 3-hydroxy-2-pyrones, primary amines. acs.org | Environmentally friendly, solvent-free or aqueous conditions. acs.org |
Modifications of the Butanoic Acid Moiety for Targeted Research Applications
Chain Length and Branching Variations of the Butanoic Acid
Altering the length and branching of the alkanoic acid chain can impact the molecule's lipophilicity, steric profile, and interaction with biological targets. For instance, the synthesis of various 2-(pyrrol-1-yl)alkanoic acids with different chain lengths can be envisioned. The synthesis of related butanoic acid derivatives has been explored for various applications, and similar strategies could be applied here. biointerfaceresearch.com For example, starting from different amino acids in a Paal-Knorr type synthesis would directly lead to variations in the side chain.
Isosteric Replacements within the Carboxylic Acid Functionality
The carboxylic acid group is often a key pharmacophore but can also contribute to undesirable properties such as poor metabolic stability. nih.gov Replacing the carboxylic acid with a bioisostere, a group with similar physicochemical properties, is a common strategy in medicinal chemistry. semanticscholar.org
Common isosteres for carboxylic acids include tetrazoles and acylsulfonamides. nih.gov These groups often exhibit comparable pKa values to the carboxylic acid, allowing them to maintain key interactions with biological targets. nih.gov The synthesis of a tetrazole analogue of this compound would typically involve the reaction of a corresponding nitrile with an azide (B81097) source. semanticscholar.org Acylsulfonamide analogues can also be prepared, and have been shown to be effective replacements for carboxylic acids in some contexts. nih.gov
Table 2: Common Isosteric Replacements for Carboxylic Acids
| Isostere | Key Features | Potential Advantages |
| Tetrazole | Acidic proton, similar pKa to carboxylic acid. nih.gov | Improved metabolic stability, altered lipophilicity. nih.gov |
| Acylsulfonamide | Acidic proton, similar pKa to carboxylic acid. nih.gov | Can offer improved binding affinity and cellular activity. nih.gov |
Pyrrole Ring Substitutions and their Synthetic Implications
Introducing substituents directly onto the pyrrole ring offers another avenue for modifying the properties of this compound. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. researchgate.net
Functionalization at C-2, C-3, C-4, and C-5 Positions of the Pyrrole Ring
The functionalization of pyrroles at various positions is well-documented. researchgate.net Friedel-Crafts type reactions can be used to introduce acyl or alkyl groups. researchgate.net Halogenation, nitration, and sulfonation are also common electrophilic substitution reactions for pyrroles. uctm.edu The synthesis of 2,3,5-trisubstituted pyrroles can be achieved through multi-step sequences, often starting from acyclic precursors. researchgate.net For instance, a one-pot synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been developed using a continuous flow method. nih.gov
The synthesis of polysubstituted pyrroles can also be achieved through metal-catalyzed cyclization reactions or from chalcone (B49325) precursors. researchgate.net These methods provide access to a wide range of substitution patterns on the pyrrole ring. researchgate.net
Impact of Pyrrole Substituents on Reaction Selectivity
The nature and position of substituents on the pyrrole ring can significantly influence the regioselectivity of subsequent reactions. researchgate.net For example, the presence of an electron-withdrawing group at the N-1 position can direct electrophilic substitution to the C-3 position. researchgate.net Conversely, sterically bulky N-substituents can favor substitution at the less hindered C-3 position. researchgate.net
The development of synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has highlighted the challenges and strategies for controlling regioselectivity in cross-coupling reactions on functionalized pyrrole systems. nih.gov The choice of protecting groups and the order of synthetic steps are crucial for achieving the desired substitution pattern. nih.gov
Rational Design of Hybrid Molecules Incorporating the this compound Skeleton
The rational design of hybrid molecules is a sophisticated strategy in medicinal chemistry aimed at developing new therapeutic agents. This approach involves covalently linking two or more distinct pharmacophores, which are the specific molecular features responsible for a drug's biological activity, into a single chemical entity. The resulting hybrid molecule is designed to interact with multiple biological targets or to combine the therapeutic effects of its parent moieties, potentially leading to enhanced efficacy, reduced side effects, and a lower likelihood of developing drug resistance. nih.govhilarispublisher.commdpi.com
The fundamental principle behind molecular hybridization is to create a synergistic effect where the combined action of the pharmacophores in the hybrid molecule is greater than the sum of their individual effects. researchgate.netmdpi.com This strategy is particularly valuable for complex diseases that involve multiple pathological pathways, such as cancer, infectious diseases, and neurological disorders. mdpi.com
In the context of this compound, the molecule itself can be considered a scaffold composed of two key components: the pyrrole ring and the butanoic acid chain. Both of these structural motifs are found in various biologically active compounds, suggesting their potential as pharmacophores.
The Pyrrole Scaffold: The pyrrole ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of many clinically significant drugs. nih.govnih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for designing molecules that can bind effectively to biological targets such as enzymes and receptors. chemheterocycles.com Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. nih.govnih.gov
The Butanoic Acid Moiety: Butanoic acid and its derivatives have also been explored for their therapeutic potential. For instance, butanoic acid is a short-chain fatty acid that has been investigated for its role in preventing colorectal cancer and other diseases. biointerfaceresearch.com The carboxylic acid group can be crucial for interacting with biological targets and influencing the pharmacokinetic properties of a molecule.
The rational design of hybrid molecules incorporating the this compound skeleton would involve identifying a second pharmacophore that, when combined with the pyrrole-butanoic acid scaffold, could lead to a desired therapeutic outcome. The selection of this second pharmacophore would depend on the specific disease being targeted. For example, to develop a novel anticancer agent, the this compound skeleton could be linked to a known cytotoxic agent or a molecule that targets a specific pathway involved in cancer cell proliferation. nih.gov
While the principles of rational drug design provide a clear framework for the creation of hybrid molecules, it is important to note that specific research on the design and synthesis of hybrid molecules incorporating the this compound skeleton is not extensively documented in publicly available scientific literature. Therefore, the following table presents a hypothetical application of these principles, illustrating potential hybrid molecule concepts based on the known biological activities of pyrrole and butanoic acid derivatives.
| Target Therapeutic Area | Hypothetical Second Pharmacophore | Design Rationale | Potential Linker Strategy |
| Oncology | Cinnamic Acid Derivative | Cinnamic acid derivatives have shown potential as anticancer agents. Hybridization could lead to a dual-action compound targeting multiple pathways in cancer cells. mdpi.com | Ester or amide linkage through the butanoic acid moiety. |
| Anti-inflammatory | Ibuprofen | Ibuprofen is a well-known nonsteroidal anti-inflammatory drug (NSAID). A hybrid molecule could potentially offer a synergistic anti-inflammatory effect or a modified side-effect profile. rsc.org | Ester linkage, creating a prodrug that releases both active moieties. |
| Antibacterial | Coumarin | Coumarin derivatives are known to possess antibacterial properties. Combining with the pyrrole scaffold could enhance antibacterial activity or broaden the spectrum. rsc.org | Amide or triazole linker to connect the two heterocyclic systems. |
| Antitubercular | Isoniazid | Isoniazid is a primary drug used to treat tuberculosis. A hybrid approach could aim to overcome drug resistance mechanisms. rsc.org | Hydrazone linkage formed between the butanoic acid and isoniazid. |
This table is for illustrative purposes only and is based on the general principles of hybrid drug design. The feasibility and efficacy of these hypothetical hybrids would require extensive experimental validation.
The successful development of such hybrid molecules would depend on a multi-step process that includes computational modeling to predict the binding of the hybrid to its targets, organic synthesis to create the molecule, and extensive biological evaluation to determine its efficacy and safety. biointerfaceresearch.comnih.gov
Computational and Theoretical Studies on 3 Methyl 2 1h Pyrrol 1 Yl Butanoic Acid and Its Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and intramolecular interactions, which collectively determine the molecule's stability, reactivity, and potential biological activity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the structural and spectroscopic properties of various organic compounds, including pyrrole (B145914) derivatives. researchgate.netbiointerfaceresearch.com By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31+G(d)), researchers can optimize the molecular geometry of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid to its lowest energy conformation. biointerfaceresearch.com
These calculations can predict various molecular properties, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman), which aids in the characterization of the synthesized compound. researchgate.net The application of DFT in the molecular design of new butanoic acid derivatives has been demonstrated, where theoretical calculations preceded the synthesis and characterization of the compounds. biointerfaceresearch.com
Table 1: Representative Data from DFT Calculations for a Pyrrole Derivative
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -550.12345 |
| Dipole Moment (Debye) | 2.54 |
| C=O bond length (Å) | 1.215 |
Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations for similar pyrrole-containing molecules.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant parameter that reflects the molecule's chemical stability and reactivity. irjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. For this compound, HOMO-LUMO analysis can predict its reactivity towards electrophiles and nucleophiles. This analysis is instrumental in understanding potential reaction mechanisms and the bioactivity of the molecule. researchgate.net The distribution of HOMO and LUMO densities also reveals the probable sites for electrophilic and nucleophilic attacks.
Table 2: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.54 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 5.31 |
| Ionization Potential (I) | 6.54 |
| Electron Affinity (A) | 1.23 |
| Global Hardness (η) | 2.655 |
| Chemical Potential (μ) | -3.885 |
Note: This table contains hypothetical data to illustrate the parameters derived from HOMO-LUMO analysis.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of a molecule. biointerfaceresearch.comresearchgate.net This method examines the delocalization of electron density between occupied and unoccupied orbitals. For this compound, NBO analysis can reveal the interactions between the pyrrole ring, the butanoic acid chain, and the methyl group.
The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions. For instance, the delocalization of lone pair electrons from the nitrogen atom of the pyrrole ring to the antibonding orbitals of adjacent C-C bonds contributes to the aromaticity and stability of the ring. Similarly, interactions involving the carbonyl group of the butanoic acid moiety can influence its reactivity. NBO analysis has been effectively used to explore conjugative and hyperconjugative interactions in other pyrrole derivatives. researchgate.net
Table 3: Example of NBO Analysis for a Pyrrole Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N5 | π* (C2-C3) | 25.8 |
| π (C2-C3) | π* (C4-C5) | 18.2 |
Note: The data presented here is a representative example of the output from an NBO analysis for a molecule with a similar structure.
Molecular Docking and Ligand-Target Interaction Prediction in In Vitro Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov
By simulating the interaction between this compound and a hypothetical biological target, molecular docking can estimate the binding affinity, often expressed as a binding energy (in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. This predictive capability is crucial for screening potential drug candidates and prioritizing them for further experimental testing. For instance, various pyrrole derivatives have been evaluated for their potential as anticancer agents through molecular docking studies against specific protein targets. nih.gov
Table 4: Hypothetical Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| Cyclooxygenase-2 (COX-2) | -7.8 |
| Tyrosinase | -6.5 |
Note: This table provides hypothetical binding affinities to illustrate the type of data generated from molecular docking studies.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the target protein. nih.gov This includes identifying the key amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). frontiersin.org
For this compound, the carboxylic acid group could potentially form hydrogen bonds with polar residues, while the pyrrole ring and the methyl group might engage in hydrophobic or van der Waals interactions. Understanding these interaction modes is vital for structure-activity relationship (SAR) studies and for optimizing the lead compound to enhance its potency and selectivity. nih.gov
Table 5: Illustrative Ligand-Target Interactions
| Target Protein | Interacting Residues | Interaction Type |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Hydrogen Bond |
| Val523, Leu352 | Hydrophobic | |
| Epidermal Growth Factor Receptor (EGFR) | Met793 | Hydrogen Bond |
Note: This table presents a hypothetical analysis of the interactions between a ligand and its target protein.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The three-dimensional structure and dynamic behavior of this compound are critical determinants of its physical, chemical, and potential biological properties. Computational methods such as conformational analysis and molecular dynamics (MD) simulations serve as powerful tools to explore these characteristics at an atomic level. nih.gov While specific studies on this compound are not prevalent in existing literature, the principles of these analyses can be applied based on studies of structurally similar molecules, including those with acyclic chains and heterocyclic rings. acs.orgutdallas.educhemistrysteps.com
Key dihedral angles that define the conformation of this compound include:
τ1 (N1-C2-C3-C4): Rotation around the C2-C3 bond of the butanoic acid chain, which determines the relative positions of the pyrrole group and the isopropyl group. Different staggered and eclipsed conformations, such as anti and gauche, would exhibit distinct energy levels. utdallas.edu
τ2 (C6-N1-C2-C3): Rotation around the N-C bond, which governs the orientation of the planar pyrrole ring relative to the butanoic acid substituent. Steric hindrance between the pyrrole hydrogens and the substituents on the chiral carbon will significantly influence the preferred rotational angles.
A systematic conformational search would typically be performed using molecular mechanics or quantum chemistry methods to calculate the potential energy surface as a function of these dihedral angles. This process identifies the global minimum energy conformer and other low-energy, populated conformers.
Table 1: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | N1-C2-C3-C4 | Defines the main chain conformation (e.g., anti, gauche) |
Note: This table represents a hypothetical analysis of the key rotational degrees of freedom.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. uran.ua For derivatives of this compound, QSAR models could be developed to predict a range of hypothetical biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects, guiding the design of new, more potent analogues. nih.govnih.govnih.gov
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of derivatives of the parent compound would be synthesized and tested for a specific biological activity (e.g., IC50 value for enzyme inhibition). This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: For each molecule in the series, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and steric properties.
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). uran.uanih.gov
Studies on other pyrrole derivatives have successfully employed QSAR to identify key structural features for various biological endpoints. nih.govnih.gov For example, descriptors frequently found to be important include:
Lipophilicity (logP): Relates to the compound's ability to cross cell membranes. uran.ua
Electronic Properties: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can relate to the molecule's reactivity. uran.ua
Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. nih.gov
Thermodynamic Descriptors: Such as hydration energy. uran.ua
A hypothetical QSAR model for a series of this compound derivatives might take the form of the following linear equation:
pIC50 = a(logP) - b(HOMO Energy) + c(Molecular Volume) + d
Here, pIC50 is the negative logarithm of the biological activity, and a, b, c, and d are coefficients determined by the regression analysis. uran.ua The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²), which indicate the model's ability to fit the data and predict the activity of new compounds, respectively. nih.gov
Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives
| Compound | R Group (at C5 of pyrrole) | logP | HOMO Energy (eV) | Molecular Volume (ų) | pIC50 (Experimental) | pIC50 (Predicted) |
|---|---|---|---|---|---|---|
| 1 | -H | 2.15 | -6.21 | 175.2 | 5.30 | 5.25 |
| 2 | -Cl | 2.85 | -6.45 | 181.0 | 5.95 | 6.01 |
| 3 | -CH3 | 2.60 | -6.10 | 189.8 | 5.62 | 5.58 |
| 4 | -NO2 | 1.90 | -6.98 | 185.5 | 6.21 | 6.15 |
Note: This table contains hypothetical data for illustrative purposes only, based on descriptors commonly used in QSAR studies.
Such models provide valuable insights into the structure-activity relationship, suggesting that, for instance, increasing lipophilicity or introducing electron-withdrawing groups might enhance biological activity. This guidance allows for the rational design of new derivatives with improved potency. nih.gov
Investigation of Biological Activities and Mechanistic Insights in Vitro and Theoretical Research
Evaluation of In Vitro Antimicrobial and Antifungal Research Potential of Related Structures
The pyrrole (B145914) ring is a core component of various natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial and antifungal properties. Research into derivatives sharing the pyrrole scaffold with 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid has demonstrated notable effects against various pathogenic microbes.
Newly synthesized pyrrole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. researchgate.netnih.gov For instance, certain pyrrole-2-carboxylate derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some showing a minimum inhibitory concentration (MIC) value comparable to the standard drug ethambutol. nih.gov Similarly, other pyrrole derivatives have demonstrated significant inhibitory activity against Staphylococcus aureus and Candida albicans. researchgate.netnih.gov The antibacterial and antifungal efficacy of these compounds is often attributed to the specific substitutions on the pyrrole ring, which can influence their interaction with microbial targets. nih.govresearchgate.net For example, the presence of a 4-hydroxyphenyl ring in one series of compounds was suggested to be a key pharmacophoric feature for its activity against C. albicans. researchgate.net
Furthermore, studies on pyrrolomycins, a class of natural pyrrole-containing compounds, have highlighted their potent activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov The mechanism is thought to involve the depolarization of the cell membrane. nih.gov Fused pyrrole systems, such as pyrrolo[1,2-a]pyrazines, have also been assessed, showing a robust antifungal effect against several Candida species, including multidrug-resistant strains. mdpi.com
Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Pyrrole Derivatives
| Compound Class | Microorganism | Activity Metric | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxylate Derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | nih.gov |
| Pyrrolomycin Derivative | Staphylococcus aureus | MBC | 5 µM | nih.gov |
| Pyrrolo[1,2-a]pyrazine Derivative | Candida spp. | MIC | Potent activity observed | mdpi.com |
| Pyrrole Benzamide (B126) Derivative | Staphylococcus aureus | MIC | 3.12 - 12.5 µg/mL | nih.gov |
Studies on Antioxidant Mechanisms and Radical Scavenging Properties (In Vitro Assays)
Compounds containing a pyrrole moiety have been investigated for their antioxidant capabilities through various in vitro assays. farmaceut.org These studies typically measure the ability of the compounds to scavenge free radicals, such as those generated in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov
Research on new pyrrole hydrazones has demonstrated significant radical scavenging activity. nih.govresearchgate.net The structure of these molecules, particularly the presence of the hydrazide-hydrazone group and multiple phenyl nuclei, is believed to contribute to their antioxidant potential. researchgate.net In comparative studies, some of these synthetic pyrrole derivatives have shown greater antioxidant and radical scavenging activity than standard compounds like ascorbic acid. farmaceut.org
The protective effects of these compounds have also been evaluated in cellular models of oxidative stress. nih.govresearchgate.net Certain N-pyrrolyl hydrazide hydrazones have shown promising neuroprotective effects in neuronal cell models where oxidative stress was induced, with some compounds exhibiting activity comparable to melatonin. researchgate.net This suggests that the antioxidant properties of these pyrrole derivatives may translate into cellular protection against oxidative damage.
Table 2: Antioxidant Activity of Selected Pyrrole Hydrazone Derivatives
| Compound ID | Assay | Result | Reference |
|---|---|---|---|
| Compound 2c | DPPH Radical Scavenging | IC50 of 6.55 µg/mL | researchgate.net |
| Compound 3c | ABTS Radical Scavenging | IC50 of 18.37 µg/mL | researchgate.net |
| Compound 4d | DPPH & ABTS Assays | Identified as a promising antioxidant | farmaceut.orgnih.govresearchgate.net |
| Compound 9a | Neuroprotection Assay (Oxidative Stress Model) | Effect comparable to melatonin | researchgate.net |
Enzymatic Inhibition Studies and Mechanistic Hypotheses
Pyrrole-containing compounds have been investigated as inhibitors of various enzymes, with research suggesting that the pyrrole scaffold can be a valuable component in the design of potent and selective inhibitors.
Urease Enzyme Inhibition Research
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. brieflands.com The inhibition of urease is a therapeutic strategy for managing infections caused by these organisms. nih.gov While specific studies on this compound are not detailed, related heterocyclic compounds have been evaluated for urease inhibitory potential. The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. nih.govresearchgate.net Functional groups with electronegative atoms like oxygen, nitrogen, and sulfur can chelate these metal ions, disrupting the enzyme's catalytic activity. nih.gov Structure-activity relationship (SAR) studies of various inhibitors have shown that substituents with electron-withdrawing properties can enhance inhibitory activity, while bulky groups may reduce it by causing steric hindrance at the active site. nih.gov
Histone Deacetylase (HDAC) Inhibition Studies
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. researchgate.nettandfonline.commdpi.com Several classes of pyrrole-containing compounds have been designed and synthesized as HDAC inhibitors. researchgate.netnih.gov Aroyl-pyrrolyl-hydroxy-amides (APHAs), for example, have shown activity at sub-micromolar levels against various HDAC isoforms. nih.govnih.gov
Computational modeling and docking experiments have been used to understand how these pyrrole derivatives bind to the active site of HDACs. researchgate.netnih.gov The design of these inhibitors often involves a structure-based approach, modifying different parts of the molecule to improve activity and selectivity for specific HDAC isoforms. nih.govnih.gov For instance, research on phenylpyrrole-based derivatives has been conducted to rationally modulate selectivity between HDAC1 and HDAC6. tandfonline.com The introduction of a natural product-inspired N-linked 2-acetylpyrrole (B92022) cap group has also been explored, with one such compound exhibiting potent inhibitory activity on HDAC1. mdpi.com These studies highlight that the pyrrole ring can serve as a key scaffold for developing novel HDAC inhibitors. researchgate.netnih.gov
Other Enzyme Systems (e.g., DNA Gyrase, Enoyl-ACP Reductase)
The pyrrole scaffold has been incorporated into inhibitors targeting other critical microbial enzymes.
DNA Gyrase: This essential bacterial enzyme is a validated target for antibiotics. nih.gov A novel class of antibacterial agents known as pyrrolamides targets the ATP-binding pocket of DNA gyrase. nih.govresearchgate.net These compounds were identified through fragment-based screening and optimized to yield potent inhibitors with antibacterial activity, particularly against Gram-positive pathogens. nih.gov The mode of action was confirmed by sequencing the gyrB genes of resistant mutants, which showed point mutations in the pyrrolamide binding region. nih.gov Further optimization of N-phenylpyrrolamide inhibitors has led to compounds with improved activity against E. coli DNA gyrase. rsc.org
Enoyl-ACP Reductase (InhA): This enzyme is crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis and is the primary target for the antitubercular drug isoniazid. nih.govphyschemres.org Pyrrole-based structures have been investigated as potential InhA inhibitors. nih.gov For example, pyrrolyl pyrazoline carbaldehydes and pyrrolyl benzohydrazide (B10538) derivatives have been designed and synthesized for this purpose. nih.govresearchgate.net Molecular docking studies suggest these compounds can bind effectively to the active site of the enzyme. nih.govnih.gov Some series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides have demonstrated dual inhibition against both enoyl ACP reductase and dihydrofolate reductase (DHFR), suggesting a multi-target approach to antitubercular therapy. nih.gov
Table 3: Inhibition of Various Enzyme Systems by Pyrrole Derivatives
| Enzyme Target | Compound Class | Key Finding | Reference |
|---|---|---|---|
| Histone Deacetylase 1 (HDAC1) | Aroyl-pyrrolyl-hydroxy-amide (APHA) | Significant inhibition at 5 µM | nih.gov |
| DNA Gyrase | Pyrrolamide | IC50 of 3 µM for an early lead compound | nih.gov |
| Enoyl-ACP Reductase (InhA) | Pyrrolyl Pyrazoline Carbaldehyde | Compound 4i showed MIC of 3.125 µg/mL against M. tuberculosis | nih.gov |
| DNA Gyrase | N-phenylpyrrolamide | IC50 of 47 nM against E. coli DNA gyrase for an optimized compound | rsc.org |
Modulation of Cellular Processes in Research Models
Beyond direct enzyme inhibition, pyrrole-based compounds have been shown to modulate various cellular processes in in vitro research models, particularly in the context of cancer biology.
HDAC inhibitors containing the pyrrole scaffold can induce changes in the acetylation status of proteins, leading to downstream cellular effects. nih.gov For example, certain aroyl-pyrrolyl-hydroxy-amides were found to increase the acetylation of histones H3 and H4. researchgate.netnih.gov This alteration in histone acetylation can restore the expression of growth-inhibitory genes. researchgate.net In human leukemia U937 cells, some of these compounds induced granulocytic differentiation. nih.gov Another study on iso-APHAs in the same cell line demonstrated an arrest of the cell cycle in the S phase, coupled with significant induction of apoptosis and differentiation. nih.gov
Pyrrolamide inhibitors of DNA gyrase cause a disruption of DNA synthesis, which ultimately leads to bacterial cell death. nih.govresearchgate.net In cancer cell lines, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have been screened for their antiproliferative activity, with some compounds showing a high selectivity index against cancer cells versus normal cells. mdpi.com For example, treatment of LoVo colon adenocarcinoma cells with certain pentasubstituted pyrroles led to a concentration-dependent decrease in cell viability. nih.gov These findings indicate that pyrrole derivatives can influence fundamental cellular processes such as cell growth, differentiation, and death, highlighting their potential as tools for biological research and as starting points for therapeutic development.
Impact on Monoclonal Antibody Production in Cell Culture Systems
While direct studies on the specific impact of this compound on monoclonal antibody (mAb) production are not detailed in the available research, studies on structurally related pyrrole derivatives have shown that this class of compounds can influence mAb production in recombinant Chinese hamster ovary (CHO) cell cultures. nih.gov
For instance, a high-throughput screening of over 23,000 chemicals identified a pyrrole-containing compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), as an enhancer of mAb production. nih.gov In both batch and fed-batch cultures, the addition of MPPB stimulated mAb production in rCHO cells. The study noted that the compound suppressed cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate. nih.gov A notable effect of MPPB was the suppression of galactosylation on the mAb, which is a critical quality attribute for therapeutic antibodies. nih.gov This suggests that such compounds could potentially be used to control the glycosylation patterns of N-linked glycans during production. nih.gov Further investigation into the structure-activity relationship revealed that the 2,5-dimethylpyrrole moiety was the most effective partial structure of the parent compound for enhancing mAb production. nih.gov This finding indicates that optimization of pyrrole derivatives could lead to improved methods for both the production and quality control of therapeutic monoclonal antibodies. nih.gov
Table 1: Effects of a Structurally Related Pyrrole Derivative on Monoclonal Antibody Production in rCHO Cells
| Compound | Effect on mAb Titer | Effect on Cell Growth | Impact on mAb Quality | Key Structural Moiety |
|---|
In Vitro Cell Proliferation Studies (Excluding Direct Anticancer Efficacy)
Specific in vitro studies detailing the effects of this compound on cell proliferation, outside the context of direct anticancer efficacy, are not prominently featured in the reviewed literature. Research on various pyrrole derivatives often investigates their antiproliferative activity against human tumor cell lines. mdpi.comnih.gov For example, studies have described the synthesis and in vitro screening of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives and other new series of pyrrole compounds, with a focus on identifying their potential as antitumor agents by assessing their ability to inhibit cancer cell proliferation. mdpi.comnih.govresearchgate.net These studies typically evaluate compounds for dose- and time-dependent cytotoxic activity against various cancer cell lines, such as colon, breast, and ovary adenocarcinoma cells. nih.govresearchgate.net However, these investigations are centered on anticancer potential, a topic explicitly excluded from the scope of this section.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies for pyrrole-based compounds reveal that modifications to the pyrrole ring and its substituents significantly influence biological activity. While a specific SAR study for this compound is not available, research on analogous compounds provides insights into key structural features for potency.
For compounds designed to enhance monoclonal antibody production, the pyrrole moiety itself is critical. In the case of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, the 2,5-dimethylpyrrole fragment was identified as the most effective partial structure for stimulating production. nih.gov
In the context of antiproliferative activity, various structural elements have been shown to be important:
Substitutions on the Pyrrole Ring: The nature and position of substituents on the aromatic rings of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives influence their activity. For example, a methyl group in one of the aromatic rings of a trans-diastereoisomer resulted in promising antiproliferative activity against A549 lung cancer cells, whereas the corresponding cis-isomer showed significantly poorer activity. mdpi.com
The Carbonyl Group: Studies on other series of trisubstituted pyrrole derivatives indicate that a carbonyl group is a key moiety that plays an important role in their biological activity. nih.gov
N-Substituents: For a class of related compounds, the 3-acyltetramic acids (pyrrolidin-2,4-diones), the substituent on the nitrogen atom is crucial. N-H-3-acyltetramic acids were generally found to be more active than their N-methyl (N-Me) or N-Boc analogs. nih.gov
These findings from related structures underscore the importance of the pyrrole core and the specific nature of its substitution patterns in determining the biological potency of this class of compounds.
Table 2: Summary of Key SAR Findings in Related Pyrrole Derivatives
| Compound Class | Key Structural Feature | Impact on Biological Activity |
|---|---|---|
| Pyrrole-benzamide derivatives | 2,5-dimethylpyrrole moiety | Essential for enhancing monoclonal antibody production nih.gov |
| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles | Stereochemistry (trans vs. cis isomers) | Significantly alters antiproliferative potency mdpi.com |
| Trisubstituted pyrroles | Carbonyl group | Considered a key moiety for biological activity nih.gov |
Theoretical Elucidation of Molecular Mechanisms in Biological Systems
Occurrence and Biosynthetic Pathways of Pyrrole Butanoic Acid Scaffolds in Natural Products
Isolation and Characterization of Pyrrole-Butanoic Acid Derivatives from Natural Sources
The exploration of natural sources, particularly from the marine environment, has led to the discovery of numerous pyrrole-containing alkaloids. Advanced spectroscopic and spectrometric techniques are crucial for the elucidation of their complex structures. research-nexus.net
While some pyrrole (B145914) derivatives have been isolated from terrestrial plants, fungi, and bacteria, marine invertebrates, especially sponges of the genera Agelas and Stylissa, are a particularly rich source of pyrrole-alkaloids. mdpi.comnih.gov For instance, the marine sponge Stylissa carteri collected from the Red Sea has yielded a multitude of pyrrole alkaloids. research-nexus.net Co-cultures of marine-derived fungi, such as Aspergillus sclerotiorum and Penicillium citrinum, have also been shown to produce novel pyrrole derivatives. mdpi.com Additionally, some bacteria produce halogenated pyrroles with significant biological activities. mdpi.com
The structural diversity of naturally occurring pyrrole-alkaloids is vast. Many of these compounds feature a pyrrole-2-carboxamide core, often with bromine substitution on the pyrrole ring. chim.it The side chains attached to the pyrrole ring can vary significantly, ranging from simple alkyl chains to more complex moieties.
For example, a study on the marine sponge Stylissa carteri led to the isolation of fifteen pyrrole alkaloids, which were categorized based on their degree of bromination. research-nexus.net These included dibrominated, monobrominated, and non-brominated derivatives. research-nexus.net Similarly, sponges of the genus Agelas are known to produce pyrrole-2-carboxamides. chim.it The structural variations often involve the nature of the amino acid or other building blocks attached to the pyrrole core.
Table 1: Examples of Naturally Occurring Pyrrole Alkaloids from Marine Sponges
| Compound Name | Source Organism | Key Structural Features |
|---|---|---|
| (+) Dibromophakelline | Stylissa carteri | Dibrominated pyrrole alkaloid |
| Z-3-bromohymenialdisine | Stylissa carteri | Monobrominated pyrrole alkaloid |
| Ageliferin | Stylissa carteri | Dibrominated pyrrole alkaloid |
| Aldisine | Stylissa carteri | Non-brominated pyrrole alkaloid |
| Oroidin | Agelas sp. | Brominated pyrrole-imidazole alkaloid |
| Manzacidin A | Stylissa carteri | Monobrominated pyrrole alkaloid |
Biosynthetic Origin and Pathway Hypotheses for Analogous Natural Compounds
The biosynthesis of the pyrrole ring in natural products can occur through several pathways, often involving amino acid precursors like proline, ornithine, or glycine. nih.govcore.ac.uk For many marine pyrrole alkaloids, the biosynthesis is thought to involve the condensation of a pyrrole carboxylic acid unit with an amino acid or a derivative thereof.
For the well-studied pyrrole-imidazole alkaloids, retrobiosynthetic analysis suggests that the non-proteinogenic amino acid homoarginine, derived from lysine, is a key intermediate. nih.govacs.org The pyrrole moiety itself is often derived from proline. The biosynthesis of these complex molecules is likely carried out by the symbiotic microorganisms associated with the sponge holobiont. nih.govacs.org
The biosynthesis of pyrrolizidine (B1209537) alkaloids in plants has been studied more extensively and involves the enzyme homospermidine synthase, which catalyzes the first committed step. nih.govwikipedia.org While structurally different from the marine pyrrole-butanoic acid derivatives, the fundamental biosynthetic principles of forming the pyrrole ring from amino acid precursors are relevant.
Biomimetic Synthesis Approaches Inspired by Natural Pyrrole-Butanoic Acid Structures
The intriguing and often complex structures of natural pyrrole-containing products have inspired the development of biomimetic synthesis strategies. engineering.org.cn These approaches aim to mimic the proposed biosynthetic pathways to achieve efficient and elegant total syntheses of the natural products and their analogues. psu.edu
A notable example is the biomimetic synthesis of ageladine A, a pyrrole-imidazole alkaloid, which features a key cyclization step that mimics a plausible biosynthetic transformation. psu.edu Synthetic efforts towards other marine pyrrole alkaloids, such as the lamellarins, have also drawn inspiration from potential biogenetic precursors. psu.edu These synthetic endeavors not only provide access to these rare natural products for further biological evaluation but also help to validate the hypothesized biosynthetic pathways. grantome.com The development of new synthetic methodologies for constructing substituted pyrroles is a crucial aspect of this research, enabling the creation of diverse libraries of compounds for structure-activity relationship studies. chim.it
Future Research Directions and Unexplored Avenues for 3 Methyl 2 1h Pyrrol 1 Yl Butanoic Acid
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid. Traditional methods for creating similar N-substituted pyrroles, such as the Paal-Knorr synthesis, often require harsh reaction conditions and may not be environmentally sustainable. bohrium.comrgmcet.edu.in Green chemistry approaches offer a promising alternative. bohrium.comsemanticscholar.org
Key areas for development include:
Catalyst Innovation: The use of reusable heterogeneous catalysts, such as silica-supported acids, could offer a more sustainable alternative to traditional homogeneous catalysts. rgmcet.edu.in Research into novel nanocatalysts may also provide pathways for highly efficient and selective syntheses under milder conditions.
Alternative Energy Sources: Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for the synthesis of pyrrole (B145914) derivatives from natural amino acids. researchgate.net Exploring microwave-assisted or mechanochemical (ball milling) approaches for the synthesis of this compound could lead to more energy-efficient processes. researchgate.net
Bio-based Starting Materials: Investigating the use of renewable, biomass-derived starting materials could significantly enhance the sustainability of the synthesis. acs.orgpolimi.it For instance, methods utilizing biosourced 3-hydroxy-2-pyrones to react with primary amines present a sustainable route to N-substituted pyrrole carboxylic acids. acs.orgpolimi.it
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Green Paal-Knorr | Use of renewable solvents, lower energy consumption. | Development of recyclable catalysts. bohrium.comrgmcet.edu.in |
| Microwave-Assisted | Rapid reaction times, increased yields. | Optimization of reaction parameters for scalability. researchgate.net |
| Mechanochemical | Solvent-free conditions, high energy efficiency. | Catalyst development for solid-state reactions. researchgate.net |
| Flow Chemistry | High throughput, precise control over reaction conditions. | Miniaturized reactor design and optimization. |
Advanced In Silico Screening and Predictive Modeling for New Research Applications
Computational methods are poised to play a pivotal role in uncovering the potential applications of this compound. In silico techniques can predict the compound's pharmacokinetic properties and potential biological activities, thereby guiding and prioritizing experimental research. nih.gov
Future in silico research should encompass:
ADMET Prediction: The use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound is a crucial first step in assessing its drug-likeness. scilit.comnih.gov Such predictions can identify potential liabilities early in the research process, saving time and resources.
Pharmacophore Modeling and Virtual Screening: Identifying the pharmacophoric features of this compound will enable virtual screening of large compound libraries to identify molecules with similar potential biological activities. This can also help in identifying potential protein targets.
Molecular Docking Studies: Once potential biological targets are identified, molecular docking can be employed to predict the binding mode and affinity of the compound to the target protein. This can provide insights into the mechanism of action and guide the design of more potent analogs. researchgate.net
Table 2 illustrates a hypothetical ADMET profile for this compound, which would be a focus of initial in silico studies.
Table 2: Hypothetical In Silico ADMET Profile
| Property | Predicted Value | Implication for Research |
|---|---|---|
| Aqueous Solubility | Moderate | Suitable for initial biological screening. |
| Blood-Brain Barrier Permeability | Low to Moderate | May influence potential applications in CNS disorders. |
| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions. |
| Hepatotoxicity | Low Probability | Favorable preliminary safety profile. |
| Oral Bioavailability | Moderate | Potential for oral administration. |
Exploration of New Biological Target Classes and Mechanistic Pathways in Preclinical Research
The pyrrole scaffold is a common feature in many biologically active compounds, suggesting that this compound could interact with a variety of biological targets. nih.govresearchgate.net Future preclinical research should aim to identify these targets and elucidate the corresponding mechanistic pathways.
Potential areas of investigation include:
Enzyme Inhibition: Many pyrrole derivatives have been identified as potent enzyme inhibitors. researchgate.netnih.govresearchgate.netnih.gov Screening this compound against a panel of enzymes, such as kinases, proteases, and metabolic enzymes, could reveal novel therapeutic opportunities. For example, some pyrrole derivatives have shown inhibitory activity against lymphocyte-specific kinase (Lck) and enzymes in the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net
Receptor Modulation: The compound could be tested for its ability to modulate the activity of various cell surface and nuclear receptors.
Antimicrobial and Antiviral Activity: Given the prevalence of the pyrrole motif in antimicrobial and antiviral agents, it would be pertinent to evaluate the compound's efficacy against a range of pathogens. nih.gov
Table 3 outlines a potential preclinical screening cascade for identifying the biological activity of this compound.
Table 3: Preclinical Screening Cascade
| Screening Stage | Assays | Potential Targets |
|---|---|---|
| Primary Screening | Broad panel enzyme inhibition assays, receptor binding assays. | Kinases, proteases, GPCRs. researchgate.netnih.gov |
| Secondary Screening | Cell-based assays for cytotoxicity, proliferation, and signaling pathways. | Cancer cell lines, immune cells. nih.gov |
| Tertiary Screening | In vivo disease models based on primary and secondary screening results. | Models of inflammation, cancer, or infectious disease. |
Integration of this compound into Complex Chemical Architectures for Material Science Research
The unique chemical structure of this compound makes it a candidate for integration into more complex molecular structures for applications in material science. The pyrrole ring is a well-known building block for conductive polymers and other functional materials. nih.govfrontiersin.org
Future research in this area could explore:
Polymer Synthesis: The carboxylic acid functionality of the molecule could be used for polymerization reactions, potentially leading to novel biodegradable or functional polymers. The pyrrole moiety could be incorporated as a monomer in the synthesis of conductive polymers. mdpi.com
Organic Electronics: Pyrrole-containing materials are of interest for applications in organic electronics. acs.org The properties of this compound could be tailored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Surface Modification: The compound could be used to modify the surfaces of materials, imparting new properties such as biocompatibility or altered hydrophobicity.
Table 4 highlights potential material science applications and the corresponding properties that would need to be investigated.
Table 4: Potential Material Science Applications
| Application Area | Key Properties to Investigate | Rationale |
|---|---|---|
| Conductive Polymers | Electrical conductivity, thermal stability, processability. | The pyrrole ring is a known component of conductive polymers. nih.gov |
| Biomaterials | Biocompatibility, biodegradability, mechanical properties. | The amino acid-like structure suggests potential for biocompatibility. |
| Functional Coatings | Adhesion, surface energy, chemical resistance. | The carboxylic acid group allows for covalent attachment to surfaces. |
Role of Chiral Purity in Advanced Research of this compound
The presence of a chiral center at the alpha-carbon of the butanoic acid chain is a critical feature of this compound. The stereochemistry of a molecule can have a profound impact on its biological activity. youtube.com Therefore, future research must address the role of chiral purity.
Key research directions include:
Enantioselective Synthesis: The development of synthetic methods that produce a single enantiomer of the compound is crucial for studying its stereospecific effects. jku.atacs.org This will likely involve the use of chiral catalysts or chiral starting materials.
Chiral Separation: For racemic mixtures, the development of efficient methods for separating the enantiomers, such as chiral chromatography, will be necessary. mdpi.com
Stereospecific Biological Evaluation: Once the individual enantiomers are isolated, their biological activities must be evaluated separately to determine if one enantiomer is more active or if they have different biological effects. It is common for one enantiomer to be responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects.
Table 5 outlines a hypothetical comparison of the biological activity of the two enantiomers of this compound.
Table 5: Hypothetical Enantiomer Activity Profile
| Enantiomer | Target Binding Affinity (IC₅₀) | Cellular Potency (EC₅₀) |
|---|---|---|
| (R)-enantiomer | 10 nM | 50 nM |
| (S)-enantiomer | >1000 nM | >10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
